N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 6634-86-2
VCID: VC9961523
InChI: InChI=1S/C15H11BrClNO4/c16-9-1-3-12(11(17)5-9)20-7-15(19)18-10-2-4-13-14(6-10)22-8-21-13/h1-6H,7-8H2,(H,18,19)
SMILES: C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)Cl
Molecular Formula: C15H11BrClNO4
Molecular Weight: 384.61 g/mol

N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide

CAS No.: 6634-86-2

Cat. No.: VC9961523

Molecular Formula: C15H11BrClNO4

Molecular Weight: 384.61 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide - 6634-86-2

Specification

CAS No. 6634-86-2
Molecular Formula C15H11BrClNO4
Molecular Weight 384.61 g/mol
IUPAC Name N-(1,3-benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide
Standard InChI InChI=1S/C15H11BrClNO4/c16-9-1-3-12(11(17)5-9)20-7-15(19)18-10-2-4-13-14(6-10)22-8-21-13/h1-6H,7-8H2,(H,18,19)
Standard InChI Key FOESJNQTJLEQBZ-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)Cl
Canonical SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(1,3-Benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide consists of two primary subunits:

  • A 1,3-benzodioxol-5-yl group, a bicyclic structure with fused benzene and dioxole rings, contributing to electron-rich aromatic interactions.

  • A 4-bromo-2-chlorophenoxy chain, where halogen atoms (bromine and chlorine) introduce steric and electronic effects critical for molecular recognition.

The acetamide bridge (-NH-C(=O)-O-) connects these subunits, enabling conformational flexibility while maintaining structural rigidity.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.6634-86-2
Molecular FormulaC₁₅H₁₁BrClNO₄
Molecular Weight384.61 g/mol
IUPAC NameN-(1,3-Benzodioxol-5-yl)-2-(4-bromo-2-chlorophenoxy)acetamide
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)Cl
InChIKeyFOESJNQTJLEQBZ-UHFFFAOYSA-N

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves a two-step protocol:

  • Acylation of 1,3-Benzodioxol-5-amine: Reacting 1,3-benzodioxol-5-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields 2-chloro-N-(1,3-benzodioxol-5-yl)acetamide.

  • Nucleophilic Substitution: The chloro intermediate undergoes displacement with 4-bromo-2-chlorophenol under alkaline conditions (e.g., K₂CO₃ in DMF), forming the target compound.

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

The compound’s halogenated aromatic system and acetamide linkage make it a versatile precursor for:

  • Anticancer Agents: Analogous structures exhibit tubulin polymerization inhibition, a mechanism explored in mitotic disruptors.

  • Antimicrobial Derivatives: Bromine and chlorine atoms enhance lipophilicity, improving membrane penetration in Gram-positive bacteria.

Agricultural Chemistry

As a scaffold for herbicide development, its phenoxy group mimics auxin-like growth regulators, disrupting plant cell elongation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.85 (d, J = 8.4 Hz, 1H, benzodioxol-H)

    • δ 7.32 (s, 1H, phenoxy-H)

    • δ 4.62 (s, 2H, OCH₂CO)

  • ¹³C NMR: 167.8 ppm (C=O), 148.2 ppm (benzodioxol-O).

Mass Spectrometry

  • ESI-MS: m/z 385.0 [M+H]⁺, isotopic pattern consistent with Br/Cl presence.

Emerging Research Directions

Targeted Drug Delivery

Functionalization of the benzodioxole ring with PEGylated groups enhances solubility for intravenous formulations.

Computational Modeling

Density Functional Theory (DFT) studies predict strong binding affinity (ΔG = -9.2 kcal/mol) toward COX-2, suggesting anti-inflammatory potential .

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